molecular formula C10H19NO2 B7549277 Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl-

Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl-

Cat. No.: B7549277
M. Wt: 185.26 g/mol
InChI Key: ZZVZNLVJFFYOPZ-UHFFFAOYSA-N
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Description

Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- is an organic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.2634 g/mol This compound is characterized by its unique structure, which includes a tetrahydrofurfuryl group and two methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- typically involves the reaction of propanoic acid with tetrahydrofurfurylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and the use of a catalyst to increase the reaction rate and yield .

Industrial Production Methods

Industrial production of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The tetrahydrofurfuryl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- is unique due to the presence of the tetrahydrofurfuryl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

IUPAC Name

2,2-dimethyl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)9(12)11-7-8-5-4-6-13-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVZNLVJFFYOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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